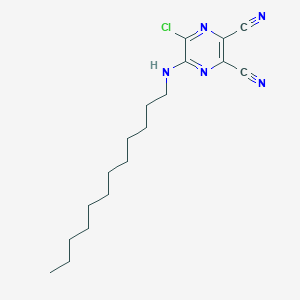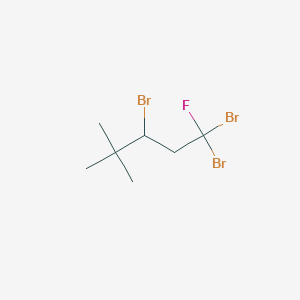
Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl-: is a halogenated organic compound with the molecular formula C7H12Br3F It is characterized by the presence of three bromine atoms, one fluorine atom, and two methyl groups attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- typically involves the halogenation of a suitable precursor. One common method is the bromination and fluorination of 4,4-dimethylpentane. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the halogen atoms.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of iodinated or chlorinated derivatives.
Reduction: Formation of less halogenated hydrocarbons.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong bonds with these targets, influencing their activity and function. The pathways involved may include halogen bonding, hydrophobic interactions, and steric effects that alter the behavior of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-: A fluorinated hydrocarbon with unique properties.
1,1,1,2,3,4,4,5,5,5-Decafluoro-3-methoxy-2-(trifluoromethyl)pentane: Another fluorinated compound with different substitution patterns.
Uniqueness
Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical reactivity and physical properties. This makes it valuable for specialized applications where such properties are desired.
Propiedades
Número CAS |
511533-69-0 |
|---|---|
Fórmula molecular |
C7H12Br3F |
Peso molecular |
354.88 g/mol |
Nombre IUPAC |
1,1,3-tribromo-1-fluoro-4,4-dimethylpentane |
InChI |
InChI=1S/C7H12Br3F/c1-6(2,3)5(8)4-7(9,10)11/h5H,4H2,1-3H3 |
Clave InChI |
PPJHAIAYWQWSEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC(F)(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
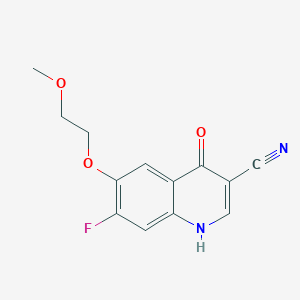
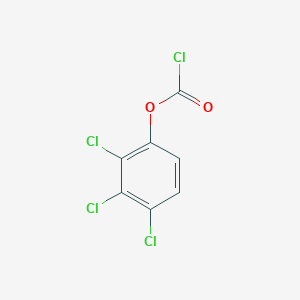
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
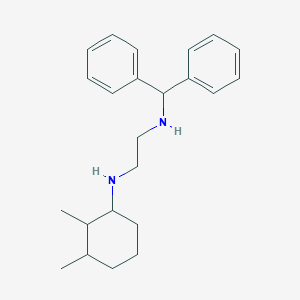
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)

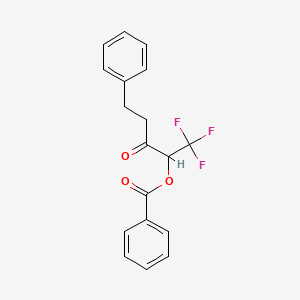
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
